A Comprehensive Technical Guide to the History and Discovery of Fluorodeoxyglucose F 18 (FDG)
A Comprehensive Technical Guide to the History and Discovery of Fluorodeoxyglucose F 18 (FDG)
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the seminal discovery and historical development of 2-deoxy-2-[¹⁸F]fluoro-D-glucose ([¹⁸F]FDG), the cornerstone of modern positron emission tomography (PET) imaging. We will explore the foundational synthesis methodologies, early preclinical and clinical investigations, and the fundamental biochemical principles that established FDG as an indispensable tool in oncology, neuroscience, and cardiology.
A Historical Overview of the Genesis of FDG
The journey of FDG from a laboratory curiosity to a clinical powerhouse was a multi-decade endeavor involving key contributions from chemists, physicists, and physicians across several institutions.
The Initial Synthesis (1968): The first synthesis of non-radioactive 2-deoxy-2-fluoro-D-glucose was achieved in 1968 by Josef Pacák and Miloslav Černý at Charles University in Czechoslovakia. Their work laid the chemical foundation for what would later become a revolutionary radiotracer.
Radiolabeling with Fluorine-18 (B77423) (1970s): The critical breakthrough came in the 1970s at Brookhaven National Laboratory (BNL). A team led by Alfred P. Wolf, including Tatsuo Ido and Joanna S. Fowler, successfully developed a method for labeling FDG with the positron-emitting radionuclide fluorine-18 ([¹⁸F]FDG). This was a pivotal achievement, as the 109.8-minute half-life of ¹⁸F was ideal for production, transport, and clinical imaging.
The First Human Administration (1976): In a landmark collaboration between BNL and the University of Pennsylvania, the first human administration of [¹⁸F]FDG took place in August 1976. Dr. Abass Alavi, along with Dr. Martin Reivich and their team at the University of Pennsylvania, administered the tracer to two healthy volunteers and obtained the first images of its distribution in the human body, notably demonstrating its uptake in the brain.[1][2][3] This event marked the dawn of a new era in medical imaging.
Early Applications and the Rise of PET: The initial studies focused on mapping cerebral glucose metabolism, providing unprecedented insights into brain function.[4][5][6] The development of the first positron emission transaxial tomograph (PETT) by Michael E. Phelps and Edward J. Hoffman provided the imaging technology necessary to visualize the distribution of [¹⁸F]FDG with high resolution.[7][8][9] The subsequent discovery of [¹⁸F]FDG's accumulation in tumors, a phenomenon linked to the Warburg effect, propelled its use into oncology, where it has had its most profound impact.[10][11]
Experimental Protocols: The Synthesis of [¹⁸F]FDG
Two primary methods have been historically significant in the synthesis of [¹⁸F]FDG: electrophilic fluorination and nucleophilic fluorination.
Electrophilic Fluorination (The Original Method)
The initial synthesis of [¹⁸F]FDG by Ido, Wolf, and Fowler at BNL utilized an electrophilic fluorination approach. This method, while groundbreaking, was characterized by lower yields and the production of isomeric impurities.
Principle: This method involves the reaction of a glycated precursor with gaseous [¹⁸F]F₂.
Representative Protocol (based on Ido et al., 1977):
-
Precursor: 3,4,6-Tri-O-acetyl-D-glucal.
-
Fluorinating Agent: Gaseous [¹⁸F]F₂ produced via the ²⁰Ne(d,α)¹⁸F nuclear reaction.
-
Reaction: The [¹⁸F]F₂ is bubbled through a solution of the precursor in an inert solvent (e.g., Freon-11) at room temperature.
-
Hydrolysis: The resulting fluorinated intermediate is then hydrolyzed with acid (e.g., 2N HCl) to remove the acetyl protecting groups.
-
Purification: The final product is purified using column chromatography to separate [¹⁸F]FDG from unreacted starting materials and byproducts.
Yield: The radiochemical yield of this method was typically low, in the range of 10-20%.
Nucleophilic Fluorination (The Modern Standard)
The development of a nucleophilic substitution method by Hamacher, Coenen, and Stöcklin in 1986 was a major advancement, offering significantly higher yields and stereospecificity.[3][12][13] This is the basis for most modern automated synthesis modules.
Principle: This method involves the displacement of a leaving group on a mannose precursor with [¹⁸F]fluoride ion.
Representative Protocol (based on Hamacher et al., 1986):
-
Precursor: 1,3,4,6-tetra-O-acetyl-2-O-trifluoromethanesulfonyl-β-D-mannopyranose (mannose triflate).
-
Fluorinating Agent: No-carrier-added [¹⁸F]fluoride produced via the ¹⁸O(p,n)¹⁸F nuclear reaction in an enriched [¹⁸O]water target.
-
Activation of [¹⁸F]Fluoride: The aqueous [¹⁸F]fluoride is trapped on an anion exchange resin and then eluted with a solution of a phase-transfer catalyst, such as Kryptofix 2.2.2., and potassium carbonate in acetonitrile (B52724). The water is then removed by azeotropic distillation.
-
Nucleophilic Substitution: The mannose triflate precursor in anhydrous acetonitrile is added to the dried [¹⁸F]fluoride-Kryptofix complex and heated (e.g., 85-130°C) for a short period (e.g., 5-15 minutes).
-
Hydrolysis: The acetyl protecting groups are removed by either acid or base hydrolysis.
-
Purification: The final [¹⁸F]FDG product is purified using a series of columns, typically including an alumina (B75360) column to remove unreacted fluoride (B91410) and a C18 reverse-phase column to remove organic impurities.
Yield: This method provides significantly higher and more reliable radiochemical yields, often exceeding 50%.
Quantitative Data from Early Studies
The initial investigations into [¹⁸F]FDG provided critical quantitative data on its biodistribution and uptake in various tissues, forming the basis for its clinical utility.
Biodistribution in Healthy Volunteers
The early studies in normal human subjects established the physiological distribution pattern of [¹⁸F]FDG. The brain and heart demonstrated high uptake due to their reliance on glucose as a primary energy source. Significant renal clearance was also observed.
| Organ | Percentage of Injected Dose per Organ (%ID/organ) at 120 minutes |
| Brain | ~8% |
| Myocardium | ~4% |
| Liver | ~5% |
| Spleen | ~1% |
| Kidneys | ~2% |
| Bladder | Variable (dependent on urine voiding) |
| Lungs | ~1% |
Table 1: Representative biodistribution of [¹⁸F]FDG in normal human subjects at 120 minutes post-injection, based on early studies.
Cerebral Glucose Metabolism
The pioneering work by Reivich and colleagues provided the first quantitative measurements of local cerebral glucose utilization in humans.[4][5][6]
| Brain Region | Local Cerebral Metabolic Rate for Glucose (mg/100g/min) |
| Gray Matter | |
| Visual Cortex | 10.27 |
| Auditory Cortex | 9.87 |
| Thalamus | 8.89 |
| Caudate Nucleus | 8.54 |
| Cerebellar Cortex | 5.79 |
| White Matter | |
| Frontal Lobe | 4.02 |
| Occipital Lobe | 4.22 |
| Corpus Callosum | 3.64 |
Table 2: Local cerebral metabolic rates for glucose in a normal conscious man, as determined in early [¹⁸F]FDG PET studies.[4][5][6]
Early Tumor Uptake Studies
The application of [¹⁸F]FDG in oncology quickly followed the initial neurological studies. While the concept of the Standardized Uptake Value (SUV) was developed later, early studies demonstrated significantly higher tracer accumulation in malignant tissues compared to surrounding normal tissues.
| Tumor Type | Early Observations of [¹⁸F]FDG Uptake |
| Glioblastoma Multiforme | High uptake, correlating with tumor grade. |
| Lung Carcinoma | Avid uptake, useful for differentiating malignant from benign nodules. |
| Colorectal Carcinoma | High uptake in primary tumors and metastatic lesions. |
| Lymphoma | Intense uptake, proving valuable for staging and monitoring therapy response. |
Table 3: Qualitative summary of [¹⁸F]FDG uptake in various malignancies from early clinical investigations.
Visualizing the Core Concepts
The following diagrams illustrate the key mechanisms and workflows central to the application of [¹⁸F]FDG.
Caption: Cellular uptake and metabolic trapping of [¹⁸F]FDG.
Caption: Workflow for the nucleophilic synthesis of [¹⁸F]FDG.
Caption: Experimental workflow for a clinical [¹⁸F]FDG PET scan.
Conclusion
The discovery and development of [¹⁸F]FDG represent a triumph of multidisciplinary scientific collaboration. From its initial synthesis and radiolabeling to its first application in humans, the journey of FDG has fundamentally transformed our ability to non-invasively probe the metabolic processes of the human body. The robust synthesis methods developed over the years have made this critical radiopharmaceutical widely available, enabling its routine use in clinical practice and as a vital tool in drug development and biomedical research. The foundational principles of metabolic trapping and the quantitative data from early studies continue to underpin the ever-expanding applications of [¹⁸F]FDG PET imaging.
References
- 1. Metabolic trapping as a principle of oradiopharmaceutical design: some factors resposible for the biodistribution of [18F] 2-deoxy-2-fluoro-D-glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biodistribution and dosimetry of [(18)F]fluorodeoxyglucose labelled leukocytes in normal human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. The [18F]fluorodeoxyglucose method for the measurement of local cerebral glucose utilization in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. ahajournals.org [ahajournals.org]
- 7. Application of annihilation coincidence detection to transaxial reconstruction tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jnm.snmjournals.org [jnm.snmjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. jnm.snmjournals.org [jnm.snmjournals.org]
- 11. jnm.snmjournals.org [jnm.snmjournals.org]
- 12. Efficient stereospecific synthesis of no-carrier-added 2-[18F]-fluoro-2-deoxy-D-glucose using aminopolyether supported nucleophilic substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. [PDF] Efficient stereospecific synthesis of no-carrier-added 2-[18F]-fluoro-2-deoxy-D-glucose using aminopolyether supported nucleophilic substitution. | Semantic Scholar [semanticscholar.org]
